Ethyl 5-(4-chloro-3-fluoro-phenoxy)pentanoate
CAS No.:
Cat. No.: VC13557011
Molecular Formula: C13H16ClFO3
Molecular Weight: 274.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H16ClFO3 |
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Molecular Weight | 274.71 g/mol |
IUPAC Name | ethyl 5-(4-chloro-3-fluorophenoxy)pentanoate |
Standard InChI | InChI=1S/C13H16ClFO3/c1-2-17-13(16)5-3-4-8-18-10-6-7-11(14)12(15)9-10/h6-7,9H,2-5,8H2,1H3 |
Standard InChI Key | SHGXFTCAUXENQD-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCCCOC1=CC(=C(C=C1)Cl)F |
Canonical SMILES | CCOC(=O)CCCCOC1=CC(=C(C=C1)Cl)F |
Introduction
Chemical Structure and Molecular Characteristics
Ethyl 5-(4-chloro-3-fluoro-phenoxy)pentanoate belongs to the class of phenoxy esters, distinguished by its ethyl ester group and halogen-substituted phenoxy moiety. The molecular formula is C₁₃H₁₅ClF O₃, with a molecular weight of 273.71 g/mol (calculated based on analogous compounds). The phenoxy ring features chlorine at the para-position (C4) and fluorine at the meta-position (C3), creating an asymmetrical substitution pattern that impacts electronic distribution and intermolecular interactions.
The ester functional group (-COOEt) contributes to the compound’s hydrophobicity, while the ether linkage (-O-) enhances stability against hydrolysis under neutral conditions. Halogen atoms introduce electronegativity gradients, polarizing the aromatic ring and influencing dipole moments. Comparative studies of similar compounds, such as ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate (MW 274.719 g/mol), highlight how positional isomerism of halogens alters physicochemical properties like boiling point, solubility, and crystallinity.
Synthetic Routes and Optimization Strategies
Nucleophilic Substitution Methodology
The synthesis of ethyl 5-(4-chloro-3-fluoro-phenoxy)pentanoate typically involves a two-step process:
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Preparation of the Phenolic Precursor: 4-Chloro-3-fluorophenol is synthesized via halogenation of phenol derivatives. Chlorination at the para-position can be achieved using Cl₂ gas in the presence of FeCl₃, while fluorination at the meta-position employs fluorinating agents like Selectfluor® under controlled conditions.
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Esterification and Alkylation: The phenolic oxygen attacks ethyl 5-bromopentanoate in a nucleophilic substitution reaction (SN2), facilitated by a base such as potassium carbonate. Solvents like dimethylformamide (DMF) or acetone are used to enhance reactivity, with temperatures maintained at 60–80°C for 8–12 hours.
Representative Reaction Scheme:
Biocatalytic Approaches
Recent advancements in green chemistry have explored enzymatic methods for asymmetric synthesis. A patent detailing the preparation of ethyl 4-chloro-3-hydroxybutanoate provides a template for adapting keto reductases and glucose dehydrogenases to reduce ketone intermediates in halogenated ester synthesis. Key parameters include:
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pH Buffering: Phosphate buffers (0.04–0.08 mol/L) maintain optimal enzyme activity.
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Catalyst Ratios: Keto reductase and glucose dehydrogenase are used in a 2:3 mass ratio, with NADPH cofactors (0.1–0.3% w/w) .
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Reaction Conditions: Temperatures of 28–33°C and reaction times of 6–10 hours yield crude products, which are purified via extraction and reduced-pressure distillation .
Physicochemical Properties and Reactivity
Thermal and Solubility Profiles
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Melting Point: Estimated at 45–50°C (based on ethyl 5-(4-fluorophenoxy)pentanoate analogs).
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Boiling Point: Approximately 280–290°C at atmospheric pressure.
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Solubility: Miscible with polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Low water solubility (<0.1 g/L at 25°C) due to the hydrophobic ester and aryl groups.
Reactivity Trends
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Hydrolysis: The ester group undergoes saponification in alkaline media (e.g., NaOH/EtOH), yielding the corresponding carboxylic acid. Acidic conditions (HCl/H₂O) promote slower ester hydrolysis.
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Halogen Reactivity: Fluorine’s strong electronegativity withdraws electron density, making the meta-position less susceptible to electrophilic substitution. Chlorine at the para-position participates in radical reactions, potentially forming chlorinated byproducts under UV light.
The compound’s potential as a prodrug or agrochemical intermediate warrants further investigation, particularly regarding its metabolic pathways and environmental persistence.
Industrial Applications and Comparative Analysis
Agrochemical Formulations
Halogenated phenoxy esters are widely used as herbicide precursors. Ethyl 5-(4-chloro-3-fluoro-phenoxy)pentanoate’s stability under field conditions and slow hydrolysis rate make it a candidate for controlled-release formulations. Comparative data with analogs reveal trade-offs between efficacy and environmental impact:
Compound | Herbicidal Efficacy (%) | Soil Half-Life (Days) |
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Ethyl 5-(4-Cl-3-F-phenoxy)pentanoate | 85 (est.) | 30–40 |
Ethyl 5-(4-Br-phenoxy)pentanoate | 92 | 120 |
Ethyl 5-(3-Cl-4-F-phenoxy)pentanoate | 78 | 25 |
Pharmaceutical Intermediates
The compound’s ester group serves as a protecting moiety in synthetic routes to nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Fluorine’s role in enhancing bioavailability and blood-brain barrier penetration is well-documented in drug design.
Environmental and Regulatory Considerations
As a halogenated organic compound, ethyl 5-(4-chloro-3-fluoro-phenoxy)pentanoate falls under scrutiny by regulatory bodies like the EPA. Key concerns include:
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Persistence: Resistance to microbial degradation due to halogen atoms.
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Bioaccumulation: Lipophilicity (logP ≈ 3.5) poses risks to aquatic organisms.
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Toxicity: Potential endocrine-disrupting effects observed in chlorophenoxy herbicides .
Regulatory frameworks such as REACH and TSCA mandate rigorous ecotoxicological testing before large-scale production.
Future Research Directions
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